5-Cyclopropoxy-6-formyl-N,N-dimethylpicolinamide
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Overview
Description
Preparation Methods
The synthesis of 5-Cyclopropoxy-6-formyl-N,N-dimethylpicolinamide typically involves multiple steps, including the formation of the picolinamide core and the introduction of the cyclopropoxy and formyl groups. Specific synthetic routes and reaction conditions may vary, but common methods include:
Formation of the Picolinamide Core: This step often involves the reaction of a suitable picolinic acid derivative with N,N-dimethylamine under appropriate conditions to form the picolinamide structure.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the picolinamide core.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
5-Cyclopropoxy-6-formyl-N,N-dimethylpicolinamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.
Scientific Research Applications
5-Cyclopropoxy-6-formyl-N,N-dimethylpicolinamide has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science applications.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein-ligand interactions, and cellular processes.
Industry: Used in the development of specialty chemicals, including catalysts, polymers, and coatings.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-formyl-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids and nucleotides. The cyclopropoxy group may influence the compound’s binding affinity and selectivity for its targets, while the picolinamide core can interact with metal ions and other cofactors involved in enzymatic reactions .
Comparison with Similar Compounds
5-Cyclopropoxy-6-formyl-N,N-dimethylpicolinamide can be compared with other similar compounds, such as:
5-Cyclopropoxy-N,N-dimethylpicolinamide: Lacks the formyl group, which may result in different reactivity and biological activity.
6-Formyl-N,N-dimethylpicolinamide: Lacks the cyclopropoxy group, which may affect its chemical properties and applications.
N,N-Dimethylpicolinamide: Lacks both the cyclopropoxy and formyl groups, serving as a simpler analog with potentially different uses.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C12H14N2O3 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-formyl-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H14N2O3/c1-14(2)12(16)9-5-6-11(10(7-15)13-9)17-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
XHTIZTLAGLSOAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC(=C(C=C1)OC2CC2)C=O |
Origin of Product |
United States |
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